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Introduction

AZD1390 is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor
of Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a critical regulator of the DNA
damage response (DDR), playing a key role in the repair of DNA double-strand breaks (DSBSs)
induced by ionizing radiation (IR) and certain chemotherapies.[1][2] By inhibiting ATM,
AZD1390 prevents the repair of DSBs, thereby sensitizing cancer cells to radiation therapy.
This makes it a promising agent for treating aggressive brain tumors like glioblastoma (GBM),
which are often resistant to standard treatments.[1][2] Patient-derived xenograft (PDX) models,
which involve the implantation of patient tumor tissue into immunodeficient mice, offer a
clinically relevant platform to evaluate the efficacy of novel therapeutics like AZD1390.[1]

These application notes provide a comprehensive overview of the use of AZD1390 in PDX
models, including its mechanism of action, protocols for in vivo studies, and expected
outcomes based on preclinical data.

Mechanism of Action and Signaling Pathway

AZD1390 is an ATP-competitive kinase inhibitor with a cellular IC50 of 0.78 nM and high
selectivity for ATM over other PI3K-related kinases.[3] In the presence of DNA double-strand
breaks induced by radiation, ATM is autophosphorylated at Serine-1981, initiating a signaling
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cascade that leads to cell cycle arrest and DNA repair. AZD1390 blocks this initial activation
step.

The inhibition of ATM by AZD1390 leads to the downstream suppression of key proteins in the
DNA damage response pathway, including the phosphorylation of Checkpoint Kinase 2 (Chk2)
and KAP1.[4] This abrogation of the DDR pathway results in the accumulation of unrepaired
DNA damage, leading to G2/M cell cycle arrest and ultimately, apoptotic cell death in irradiated
tumor cells.[1][5] Preclinical studies have shown that glioblastoma cells with p53 mutations may
be particularly more sensitive to radiosensitization by AZD1390.[1]
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Caption: AZD1390 inhibits ATM phosphorylation, blocking DNA repair pathways.

Data Presentation: Efficacy of AZD1390 in
Glioblastoma PDX Models

The following tables summarize the quantitative data from preclinical studies evaluating
AZD1390 in combination with radiation therapy in orthotopic glioblastoma PDX models.

Table 1: In Vivo Efficacy of AZD1390 with Radiation in Orthotopic Glioblastoma PDX Models

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b605744?utm_src=pdf-body
https://www.benchchem.com/product/b605744?utm_src=pdf-body
https://www.researchgate.net/publication/384528786_Safety_and_Preliminary_Efficacy_of_AZD1390_Radiation_Therapy_for_Glioblastoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC6010333/
https://aacrjournals.org/cancerres/article/80/16_Supplement/6506/644346/Abstract-6506-Targeting-ATM-with-AZD1390-for-radio
https://www.benchchem.com/product/b605744?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6010333/
https://www.benchchem.com/product/b605744?utm_src=pdf-body-img
https://www.benchchem.com/product/b605744?utm_src=pdf-body
https://www.benchchem.com/product/b605744?utm_src=pdf-body
https://www.benchchem.com/product/b605744?utm_src=pdf-body
https://www.benchchem.com/product/b605744?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

. Survival
. Survival )
Median ) Benefit vs.
Treatment . Benefit vs. o
PDX Model Survival Radiation Reference
Group Control
(Days) Alone
(Days)
(Days)
U251
] Control 33 - - [5]
(Orthotopic)
Radiation (2
30 -3 - [5]
Gy x 5)
AZD1390 (20
mg/kg, PO,
daily) + >65 >32 >35 [5]
Radiation (2
Gy x 5)
GL261
(Syngeneic, Vehicle ~25 - -
Orthotopic)
AZD1390 (20
~30 ~5 -
mg/kg)
Radiation (5
~35 ~10 -
Gy x 2)
AZD1390 (20
mg/kg) +
o/ka) >50 >25 >15
Radiation (5
Gy x 2)

Table 2: Pharmacodynamic Effects of AZD1390 in Glioblastoma PDX Models
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Experimental Protocols

The following are detailed protocols for key experiments involving the use of AZD1390 in

orthotopic glioblastoma PDX models.
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Caption: General experimental workflow for AZD1390 evaluation in PDX models.

Establishment of Orthotopic Glioblastoma PDX Models

This protocol describes the intracranial implantation of human glioblastoma cells from patient-
derived xenografts into immunodeficient mice.

Materials:

Glioblastoma PDX tissue or cultured PDX cells

Immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice)

Stereotaxic apparatus

Anesthesia (e.g., isoflurane)

Hamilton syringe with a 26-gauge needle

Surgical tools (scalpel, forceps, etc.)
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Bone wax or dental cement

Sutures or wound clips

Analgesics (e.g., buprenorphine)

Cell culture medium (e.g., DMEM/F12)

Matrigel (optional)
Procedure:

o Cell Preparation: If using cultured PDX cells, harvest and resuspend them in sterile, serum-
free medium or PBS at a concentration of 1 x 1075 to 5 x 10”75 cells in 2-5 pL. If using PDX
tissue fragments, they can be directly implanted.

e Anesthesia and Stereotaxic Mounting: Anesthetize the mouse and securely mount it in the
stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.

e Surgical Procedure:
o Shave and sterilize the scalp with an antiseptic solution.
o Make a midline incision to expose the skull.

o Using a dental drill or a needle, create a small burr hole at the desired coordinates for
intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).

« Intracranial Injection:

o Lower the Hamilton syringe needle through the burr hole to the desired depth (e.g., 3 mm
ventral from the dura).

o Slowly inject the cell suspension over 2-5 minutes to minimize backflow.
o Leave the needle in place for an additional 5 minutes before slowly retracting it.

o Closure: Seal the burr hole with bone wax or dental cement. Suture or clip the scalp incision.
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o Post-operative Care: Administer analgesics as prescribed. Monitor the mice daily for signs of
distress, neurological deficits, and weight loss.

AZD1390 Formulation and Administration

Formulation for Oral Gavage:

e Prepare a suspension of AZD1390 in a vehicle solution of 0.5% (w/v) hydroxypropyl
methylcellulose (HPMC) and 0.1% (w/v) Tween 80 in sterile water.

e A common dose used in preclinical studies is 20 mg/kg.
Administration:
o Administer AZD1390 via oral gavage once dalily.

e For combination studies with radiation, AZD1390 is typically administered 1 hour prior to
each radiation fraction.

Western Blot Analysis for pATM and pChk2

This protocol is for the detection of phosphorylated ATM and Chk2 in tumor tissue lysates.
Materials:

e Tumor tissue from PDX models

¢ RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

o SDS-PAGE gels

 Nitrocellulose or PVDF membranes

¢ Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies:
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o Rabbit anti-phospho-ATM (Ser1981)

o Rabbit anti-phospho-Chk2 (Thr68)

o Loading control antibody (e.g., anti-B-actin or anti-GAPDH)

e HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

e Tissue Lysis: Homogenize the tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet
cellular debris and collect the supernatant.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

e SDS-PAGE and Transfer:

o Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

o Run the gel and transfer the proteins to a nitrocellulose or PVYDF membrane.

e Immunoblotting:

o

Block the membrane in blocking buffer for 1 hour at room temperature.

[¢]

Incubate the membrane with the primary antibody (e.g., anti-pATM or anti-pChk2, diluted
in blocking buffer) overnight at 4°C.

Wash the membrane with TBST.

[¢]

[¢]

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

[e]

Wash the membrane again with TBST.

» Detection: Apply the chemiluminescent substrate and visualize the protein bands using an
imaging system.
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» Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for
a loading control.

Immunohistochemistry (IHC) for Cleaved Caspase-3

This protocol is for the detection of apoptosis in PDX tumor tissue sections.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections
e Xylene and graded ethanol series for deparaffinization and rehydration
» Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

e Hydrogen peroxide (3%) to block endogenous peroxidase activity

e Blocking solution (e.g., normal goat serum)

e Primary antibody: Rabbit anti-cleaved caspase-3 (Aspl175)
 Biotinylated secondary antibody

o Streptavidin-HRP conjugate

e DAB chromogen substrate

o Hematoxylin for counterstaining

e Mounting medium

Procedure:

o Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate
through a graded series of ethanol to water.

» Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen
retrieval solution.
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o Peroxidase Blocking: Incubate the sections in 3% hydrogen peroxide to quench endogenous
peroxidase activity.

» Blocking: Block non-specific binding sites with a blocking solution.

e Primary Antibody Incubation: Incubate the sections with the primary anti-cleaved caspase-3
antibody (a common starting dilution is 1:100 to 1:400) overnight at 4°C in a humidified
chamber.[7][8]

e Secondary Antibody and Detection:
o Wash the slides with PBS or TBS.
o Incubate with a biotinylated secondary antibody.
o Wash and then incubate with a streptavidin-HRP conjugate.

e Chromogen Development: Apply the DAB substrate and monitor for the development of the
brown color.

o Counterstaining, Dehydration, and Mounting: Counterstain the sections with hematoxylin,
dehydrate through graded ethanol and xylene, and mount with a permanent mounting
medium.

e Analysis: Examine the slides under a microscope to assess the percentage of apoptotic cells
(brown-stained cells).

Conclusion

AZD1390, in combination with radiation therapy, has demonstrated significant preclinical
efficacy in patient-derived xenograft models of glioblastoma. Its ability to penetrate the blood-
brain barrier and inhibit the DNA damage response pathway makes it a promising therapeutic
agent for this challenging disease. The protocols and data presented here provide a valuable
resource for researchers and drug development professionals working to further evaluate and
translate this novel therapy into the clinic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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